![molecular formula C₂₈H₂₈O₁₈ B1147621 (2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 152503-51-0](/img/structure/B1147621.png)
(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of complex organic molecules often involves detailed exploration of their synthesis, molecular structure, chemical reactions, and both physical and chemical properties. These compounds can exhibit unique behaviors and interactions due to their intricate structures, making them subjects of interest in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step chemical reactions, carefully controlled conditions, and sometimes the use of catalysts to achieve desired outcomes. For example, the work by Gabriele et al. (2012) discusses the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation, illustrating the complexity and creativity often required in organic synthesis (Gabriele et al., 2012).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their function and reactivity. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and quantum chemical calculations are often used to elucidate these structures. The work on 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid by Shtabova et al. (2005) serves as an example of using X-ray diffraction and quantum-chemical calculations for structural determination (Shtabova et al., 2005).
Chemical Reactions and Properties
The chemical behavior of complex molecules can be influenced by their functional groups, stereochemistry, and molecular environment. Studies such as those on the synthesis and reactivity of specific compounds provide insight into how structural features affect reactivity and chemical properties. For instance, the design and synthesis of novel compounds with specific receptor antagonistic activity, as described by Takano et al. (2006), highlight the intricate relationship between molecular structure and chemical reactivity (Takano et al., 2006).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and stability, are directly related to their molecular structure. The synthesis and thermal properties of ferroelectric side chain liquid crystalline polysiloxanes discussed by Hsiue and Chen (1995) exemplify the analysis of physical properties in relation to molecular composition and structure (Hsiue & Chen, 1995).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards specific reagents, and photophysical properties, are essential for the application and functionality of complex molecules. Research like that on the self-assembly and properties of metal frameworks by Yang et al. (2015) demonstrates how the chemical properties of molecules can lead to the formation of novel materials with specific functions (Yang et al., 2015).
科学的研究の応用
For example:
- Studies on the solubilities of compounds like protocatechuic aldehyde and caffeic acid in ethanol-water solutions, which are essential for understanding the physical properties and potential applications of these compounds in pharmaceutical formulations or natural product extractions (Zhang et al., 2012).
- Research on the synthesis of complex organic frameworks, potentially relevant for the development of new materials or drug molecules (Kumar & Mishra, 2007).
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O18/c1-41-12-3-2-8(4-14(12)44-28-22(36)18(32)20(34)24(46-28)26(39)40)13-7-11(30)16-10(29)5-9(6-15(16)43-13)42-27-21(35)17(31)19(33)23(45-27)25(37)38/h2-7,17-24,27-29,31-36H,1H3,(H,37,38)(H,39,40)/t17-,18-,19-,20-,21+,22+,23-,24-,27-,28-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZAJCHQSCNMOJ-JENKIZJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 126456554 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

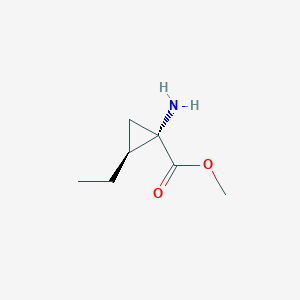

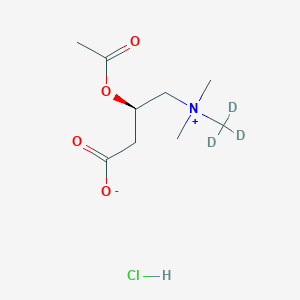
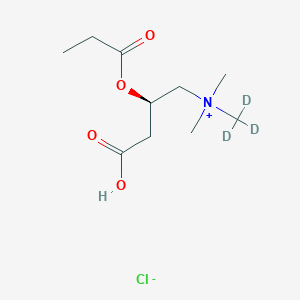
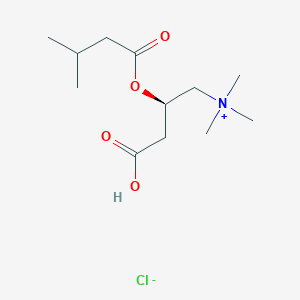
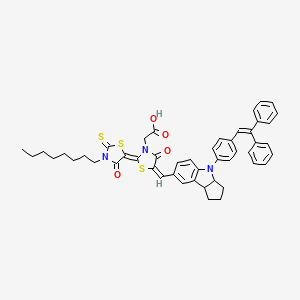
![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)
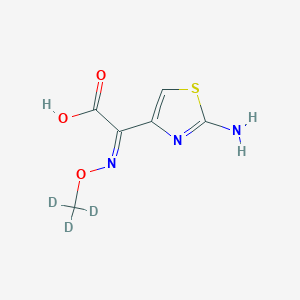
![N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide](/img/structure/B1147557.png)
![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)